5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one
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Overview
Description
The compound 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one is a complex organic molecule featuring a combination of triazole, pyrrolidine, and pyridinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a Mannich reaction or reductive amination.
Coupling Reactions: The triazole and pyrrolidine intermediates are then coupled using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The triazole and pyrrolidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Medicinally, this compound could be investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors involved in diseases.
Industry
In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or activating their function. The triazole ring is known for its ability to form strong hydrogen bonds and coordinate with metal ions, which could be crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one
- 5-(3-(4-methyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one
Uniqueness
The uniqueness of 5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one lies in its cyclopropyl group, which can impart different steric and electronic properties compared to other similar compounds. This can affect its binding affinity and specificity towards biological targets, potentially leading to different pharmacological profiles.
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Properties
IUPAC Name |
5-[3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carbonyl]-4-methoxy-1-phenylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-30-20-11-21(28)26(16-5-3-2-4-6-16)13-18(20)22(29)25-10-9-17(12-25)27-14-19(23-24-27)15-7-8-15/h2-6,11,13-15,17H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSKNMUQLJKNCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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